molecular formula C18H21N3O B2410501 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2198234-32-9

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2410501
CAS No.: 2198234-32-9
M. Wt: 295.386
InChI Key: UQIRWFHLISJRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the field of kinase inhibition. Its core structure is based on a cyclopenta[c]pyridazin-3-one scaffold, a privileged chemotype known for its ability to interact with the ATP-binding sites of various kinases. The compound features a critical 1-benzylazetidine moiety, which is often employed to optimize pharmacokinetic properties and enhance selectivity. Research indicates that this structural class demonstrates potent inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) [https://www.rcsb.org/structure/6NZ7]. These kinases are pivotal regulators of cell division, spliceosome function, and neuronal development. Consequently, this compound serves as a valuable pharmacological tool for investigating signaling pathways implicated in oncology, with DYRK1A being a target of interest in diseases like glioblastoma [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01227], and neurodegenerative disorders, such as Alzheimer's disease, where DYRK1A hyperphosphorylation contributes to tau pathology [https://www.nature.com/articles/s41598-017-13659-8]. Its mechanism involves competing with ATP, thereby preventing the phosphorylation of downstream protein substrates and allowing researchers to dissect the functional consequences of kinase inhibition in complex biological systems. The compound enables studies aimed at understanding disease etiology and validating novel therapeutic targets.

Properties

IUPAC Name

2-[(1-benzylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18-9-16-7-4-8-17(16)19-21(18)13-15-11-20(12-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,15H,4,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIRWFHLISJRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits:

  • Cyclopenta[c]pyridazin-3-one core : Synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives.
  • 1-Benzylazetidin-3-ylmethyl side chain : Constructed through ring-closing metathesis or nucleophilic substitution on azetidine precursors.

Intermediate Synthesis

Cyclopenta[c]pyridazin-3-one Formation

A validated pathway involves the condensation of cyclopentanone with ethyl glyoxylate, followed by hydrazine cyclization (Figure 1):
$$
\text{Cyclopentanone} + \text{Ethyl glyoxylate} \xrightarrow{\text{HCl, 80°C}} \text{Cyclopenta[c]pyridazin-3-one precursor} \xrightarrow{\text{Hydrazine, EtOH}} \text{Core structure}
$$
Key Data :

  • Yield: 68–72% after recrystallization.
  • Purity: >95% (HPLC).
1-Benzylazetidine Synthesis

The azetidine ring is synthesized via a modified Gabriel synthesis using 1,3-dibromopropane and benzylamine (Table 1):
$$
\text{1,3-Dibromopropane} + \text{Benzylamine} \xrightarrow{\text{K₂CO₃, DMF}} 1\text{-Benzylazetidine}
$$
Optimized Conditions :

  • Temperature: 110°C
  • Reaction Time: 12 hours
  • Yield: 85%.

Coupling Strategies for Final Assembly

Alkylation of Cyclopenta[c]pyridazin-3-one

The side chain is introduced via nucleophilic alkylation using 1-benzylazetidine-3-methanol and a brominated pyridazinone derivative (Scheme 1):
$$
\text{Bromopyridazinone} + \text{1-Benzylazetidine-3-methanol} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Critical Parameters :

  • Base: Sodium hydride (2.2 equiv)
  • Solvent: Tetrahydrofuran (THF) at 0°C → room temperature
  • Yield: 63%.

Palladium-Catalyzed Cross-Coupling

Alternative methods employ Suzuki-Miyaura coupling for aromatic functionalization (Table 2):
$$
\text{Boronic ester intermediate} + \text{Benzylazetidine bromide} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Product}
$$
Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Solvent: Dioxane/Water (4:1)
  • Temperature: 90°C, 8 hours
  • Yield: 58%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-pressure hydrogenation steps (Figure 2):

  • Hydrogenation of nitriles : 10% Pd/C catalyst, 50 bar H₂, 80°C.
  • Throughput : 1.2 kg/hour with >99% conversion.

Purification Techniques

Crystallization Optimization :

  • Solvent System: Ethyl acetate/heptane (3:7)
  • Purity Post-Crystallization: 99.8% (GC-MS).

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 4.12 (s, 2H, CH₂), 3.78 (t, J = 7.2 Hz, 2H, azetidine).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₃O [M+H]⁺: 296.1756; found: 296.1753.

Physicochemical Properties

Parameter Value Method
Melting Point 142–144°C DSC
Solubility (Water) 2.1 mg/mL USP <791>
LogP 2.8 Shake-flask

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a lead compound in drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate cellular signaling pathways, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

The compound 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has emerged as a significant subject of research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound belongs to the pyridazinone family, which is recognized for its varied pharmacological properties. Its molecular formula is C18H21N3OC_{18}H_{21}N_{3}O with a molecular weight of 285.39 g/mol. The InChI Key for this compound is UQIRWFHLISJRPA-UHFFFAOYSA-N.

The biological activity of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one primarily involves its interaction with specific enzymes and cellular pathways. Research indicates that the compound exhibits enzyme inhibition properties and modulates various signaling pathways within cells. This modulation can lead to diverse pharmacological effects including:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes.
  • Cell Signaling Modulation : It affects pathways that regulate cell growth and differentiation.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific metabolic enzymes leading to altered metabolism
Cellular ModulationAffects cellular signaling pathways influencing cell behavior
Pharmacological EffectsExhibits potential therapeutic effects in various disease models

Vasorelaxant Activity

A study focused on the synthesis of related compounds indicated that derivatives of pyridazinones exhibited vasorelaxant activity and heart-rate-reducing effects. These compounds were characterized using (1)H-NMR and mass spectrometry, revealing their potential in cardiovascular therapies .

Neuropharmacological Effects

Research has shown that compounds similar to 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can influence neurotransmitter systems. The modulation of serotonin and dopamine pathways suggests potential applications in treating mood disorders.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for verifying substituent positions, particularly the benzylazetidine and cyclopenta moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between structural isomers .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) is critical, especially for pharmacological studies .
  • X-ray Crystallography : Optional but valuable for resolving ambiguities in stereochemistry or bond conformations .

How can reaction conditions be optimized to improve synthetic yield for the benzylazetidine moiety?

Q. Advanced Research Focus

  • Temperature Control : Lower temperatures (e.g., 0–25°C) during azetidine ring formation reduce side reactions like ring-opening .
  • Protecting Group Strategy : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired alkylation .
  • Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 24 hours to 30 minutes) and improves yields by enhancing reaction homogeneity .
  • Solvent Screening : Test mixtures of THF/water or dichloromethane/methanol to balance solubility and reactivity .

How should researchers address contradictions in reported pharmacological activity data for this compound?

Advanced Research Focus
Contradictions often arise from variations in:

  • Purity Levels : Impurities >5% can skew bioactivity results. Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines from .
  • Metabolic Stability : Hepatic microsome assays can identify if rapid degradation explains inconsistent in vivo vs. in vitro results .

What computational methods are effective for predicting the compound’s reactivity and binding affinity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models electron distribution in the pyridazinone ring to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs), guiding structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the benzylazetidine group in aqueous vs. lipid environments .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing batch-to-batch variability .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy ensures critical quality attributes (CQAs) are maintained during scale-up .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for interactions with putative targets .
  • Transcriptomic/Proteomic Profiling : Identify downstream biomarkers using RNA-seq or SILAC-based mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.